![molecular formula C19H15N3O5 B2660974 1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-56-8](/img/structure/B2660974.png)
1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C24H19N3O5 and has been the subject of numerous studies due to its unique chemical properties and potential therapeutic benefits.
Scientific Research Applications
Antihypertensive and Vascular Effects
1,4-Dihydropyridines with carboxy functions, such as 1-(benzyloxy)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, are noted for their antihypertensive properties and ability to dilate coronary vessels. These compounds are synthesized through the condensation of enamines with ylidene acid esters (Abernathy, 1978).
Synthesis and Antioxidant Activity
Novel derivatives of this compound containing various substituents have been synthesized, demonstrating significant antioxidant activities. Some compounds exhibited antioxidant activity exceeding that of known antioxidants like ascorbic acid (Tumosienė et al., 2019).
New Synthetic Routes
A novel synthetic route to 1,4-dihydropyridine mono carboxylic acid derivatives has been described, offering new possibilities in the synthesis of related compounds (Shim et al., 1988).
Photopolymer Applications
The compound's derivatives have been used in synthesizing copolymers with unique properties, such as photoinduced birefringence, suggesting potential applications in optical storage and other photonic technologies (Meng et al., 1996).
Polyamide Synthesis
These derivatives have also been utilized in the synthesis of polyamides with flexible main-chain ether linkages, showcasing significant solubility and thermal stability, potentially useful for high-performance materials (Hsiao et al., 2000).
Antidiabetic Potential
Recent studies have synthesized novel derivatives with potential antidiabetic properties, demonstrating in vitro effectiveness in α-amylase inhibition assays (Lalpara et al., 2021).
properties
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18(20-15-8-10-16(11-9-15)22(25)26)17-7-4-12-21(19(17)24)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIHJKDKTIQPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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